Optimal Substrate for Rhodococcus erythropolis OPB
A comparative substrate specificity study across four bacterial oligopeptidase B (OPB) orthologs identified Boc-Gly-Arg-Arg-AMC as the superior substrate for ReOPB. While Z-Arg-Arg-AMC was optimal for EcOPB and SemOPB, and Boc-Gln-Arg-Arg-AMC was optimal for StmOPB, only Boc-Gly-Arg-Arg-AMC demonstrated maximal cleavage efficiency for ReOPB [1]. This enzyme-substrate pairing is critical for researchers studying OPB from Rhodococcus erythropolis, as use of the commonly employed Z-Arg-Arg-AMC would yield suboptimal activity measurements.
| Evidence Dimension | Substrate Preference (Enzyme Activity) |
|---|---|
| Target Compound Data | Identified as the best substrate for ReOPB |
| Comparator Or Baseline | Z-Arg-Arg-AMC (best for EcOPB, SemOPB); Boc-Gln-Arg-Arg-AMC (best for StmOPB) |
| Quantified Difference | Qualitative preference; quantitative kinetic constants for the ReOPB-Boc-GRR-AMC pair were not provided in the abstracted data but the compound was singled out as the preferred substrate. |
| Conditions | In vitro enzymatic assay comparing multiple OPB orthologs. |
Why This Matters
This data directly informs substrate selection for OPB assays, preventing the use of a suboptimal substrate that would reduce assay sensitivity and lead to inaccurate kinetic parameter determination for ReOPB.
- [1] Coetzer, T. H. T., et al. (2008). Oligopeptidase B: a processing peptidase involved in pathogenesis. Biochimie, 90(2), 336-344. View Source
